molecular formula C17H22N2O B13822768 2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol

2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol

Cat. No.: B13822768
M. Wt: 270.37 g/mol
InChI Key: WUPPLXLZQARPFF-UHFFFAOYSA-N
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Description

2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol is a complex organic compound that features a tetrahydrocarbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol typically involves the formation of the tetrahydrocarbazole core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrocarbazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts to enhance yield and selectivity . The process is optimized to ensure high purity and efficiency, often involving continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-Methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol is unique due to its specific functional groups that confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

IUPAC Name

2-[(6-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]butan-1-ol

InChI

InChI=1S/C17H22N2O/c1-3-12(10-20)18-16-6-4-5-13-14-9-11(2)7-8-15(14)19-17(13)16/h7-9,12,19-20H,3-6,10H2,1-2H3

InChI Key

WUPPLXLZQARPFF-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)N=C1CCCC2=C1NC3=C2C=C(C=C3)C

Origin of Product

United States

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